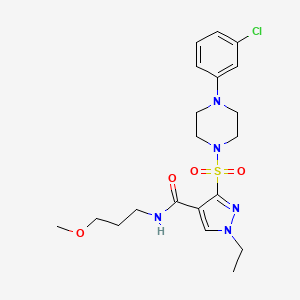

![molecular formula C25H25N3O6S B2492007 N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941899-87-2](/img/structure/B2492007.png)

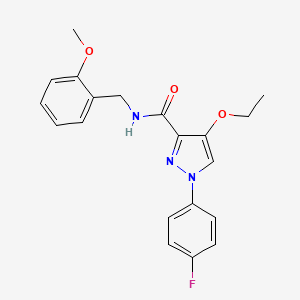

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that feature both thiadiazine and acetamide groups, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure includes a thiadiazine ring, known for its relevance in pharmaceutical research, and an acetamide moiety, common in numerous drugs and active molecules.

Synthesis Analysis

The synthesis of similar thiadiazine and acetamide derivatives typically involves condensation reactions, often facilitated by carbodiimide condensation catalysts (Yu et al., 2014). Such processes are known for their convenience and efficiency, yielding compounds with potential for further modification and optimization for specific biological activities.

Molecular Structure Analysis

Compounds with thiadiazine and acetamide groups are characterized by their distinct structural features, such as the presence of a sulfur atom in the thiadiazine ring and the carbonyl group in the acetamide moiety. These elements significantly influence the molecule's chemical behavior and interactions. The molecular structure, confirmed by techniques like X-ray crystallography, reveals key aspects like bond lengths, angles, and molecular conformations (Ismailova et al., 2014).

Chemical Reactions and Properties

Thiadiazine and acetamide derivatives are versatile in chemical reactions, engaging in various interactions due to their functional groups. They can participate in hydrogen bonding, owing to the amide group, and engage in nucleophilic substitution reactions facilitated by the thiadiazine ring's reactive sulfur atom. These properties are essential for their biological activity and the ability to bind to specific biological targets (Sarkar & Sucheck, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's suitability for various applications. The crystalline structure, determined by single-crystal X-ray diffraction, provides insights into the molecule's stability and potential interactions in solid form. Such analyses also contribute to optimizing the compound's pharmacokinetic properties (Balijapalli et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Research in this area typically involves the development of novel synthetic pathways and the characterization of newly synthesized compounds. For example, studies on similar thiadiazole derivatives have shown advancements in synthesis methods, offering potential scaffolds for drug development due to their diverse biological activities. The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis demonstrates the versatility and potential of thiadiazole cores in medicinal chemistry (Yu et al., 2014).

Antimicrobial and Antiproliferative Properties

Compounds with 1,3,4-thiadiazole cores have been investigated for their antimicrobial and antiproliferative effects. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed promising DNA protective ability and strong antimicrobial activity against specific strains, highlighting the therapeutic potential of such compounds (Gür et al., 2020).

Molecular Docking and Theoretical Studies

Theoretical investigations and molecular docking studies are crucial for understanding the interaction mechanisms of novel compounds with biological targets. For instance, antimalarial sulfonamides have been evaluated for their COVID-19 drug potential using computational calculations and molecular docking, underscoring the importance of theoretical studies in drug discovery (Fahim & Ismael, 2021).

Antioxidant and Anticancer Activities

The exploration of novel compounds for antioxidant and anticancer activities is a significant area of research. Benzothiazole derivatives, for example, have been synthesized and assessed for their biological activities, including antioxidant and urease inhibition properties, offering insights into the development of new therapeutic agents (Gull et al., 2016).

Eigenschaften

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6S/c1-17-8-6-10-19(14-17)28-25(30)27(20-11-4-5-13-22(20)35(28,31)32)16-23(29)26-15-18-9-7-12-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQSNKOLZYZOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

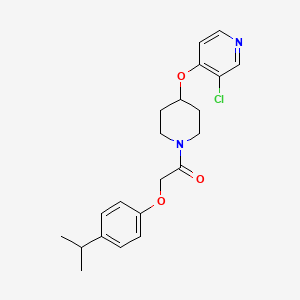

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)

![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)

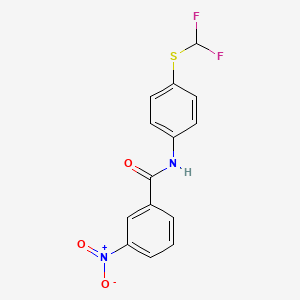

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2491942.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2491943.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)